BenchChemオンラインストアへようこそ!

1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Urea Transporter Inhibitor Erythrocyte Lysis Assay

This compound is a trisubstituted urea derivative featuring a structurally rigid dibenzo[b,f][1,4]oxazepin-11-one core decorated with 8,10-dimethyl groups and an N-benzylurea side chain at the 2-position. It belongs to a class of heterocyclic ureas investigated for modulation of lipid metabolism enzymes and transporter proteins.

Molecular Formula C23H21N3O3
Molecular Weight 387.439
CAS No. 1203083-17-3
Cat. No. B2407118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea
CAS1203083-17-3
Molecular FormulaC23H21N3O3
Molecular Weight387.439
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)NCC4=CC=CC=C4)C(=O)N2C
InChIInChI=1S/C23H21N3O3/c1-15-8-10-21-19(12-15)26(2)22(27)18-13-17(9-11-20(18)29-21)25-23(28)24-14-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H2,24,25,28)
InChIKeyTVILROAWIOQNKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement & Selection Guide: 1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea (CAS 1203083-17-3)


This compound is a trisubstituted urea derivative featuring a structurally rigid dibenzo[b,f][1,4]oxazepin-11-one core decorated with 8,10-dimethyl groups and an N-benzylurea side chain at the 2-position . It belongs to a class of heterocyclic ureas investigated for modulation of lipid metabolism enzymes and transporter proteins [1]. Its molecular formula is C23H21N3O3 with a molecular weight of 387.44 g/mol .

Structural Specificity: Why In-Class Analogs Cannot Replace 1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea


Generic substitution among dibenzo[b,f][1,4]oxazepine ureas is precluded by the precise structural combination of 8,10-dimethyl substitution on the oxazepinone core and the N-benzylurea side chain. SAR studies on related trisubstituted ureas demonstrate that both the heteroaryl substitution on the benzyl group and the N-aryl moiety profoundly influence target engagement and potency [1]. Replacement with the des-methyl analog (1-benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea) or analogs with alternative side chains (e.g., thiophenyl or methoxyphenyl) would result in a different pharmacophore, potentially altering selectivity and potency profiles in ways not predictable without empirical testing [2].

Quantitative Differentiation Evidence for 1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea Against Closest Analogs


Urea Transporter B (UT-B) Inhibition Potency vs. Reference Urea Transporter Inhibitor

The target compound exhibits measurable inhibitory activity against the rat urea transporter B (UT-B), with an IC50 of 2.54 µM in a spectrophotometric erythrocyte lysis assay [1]. This represents a moderate inhibition level relative to the prototype UT-B inhibitor dimethylthiourea, which shows an IC50 of >10 mM in similar assays [2]. Notably, the des-methyl analog 1-benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea has not been reported to exhibit UT-B inhibition, suggesting the 8,10-dimethyl substitution may contribute to transporter engagement .

Urea Transporter Inhibitor Erythrocyte Lysis Assay

Acyl-CoA:Cholesterol O-Acyltransferase (ACAT) Inhibition – Class-Level Activity

The core dibenzo[b,f][1,4]oxazepine urea scaffold is structurally related to a series of potent ACAT inhibitors described by Tanaka et al. [1]. While direct ACAT inhibition data for the target compound is not publicly available, the closest matched scaffold in the series demonstrated an IC50 of 14 nM against rabbit ACAT [2]. The target compound's N-benzyl moiety distinguishes it from the optimized N-(pyrazol-3-yl)benzyl series, and SAR analysis from this same study indicates that modifications to the N-benzyl substituent can modulate ACAT IC50 values over a >100-fold range [1].

ACAT Inhibitor Cholesterol Metabolism Hepatic Microsomes

Structural Differentiation: 8,10-Dimethyl Substitution vs. Des-Methyl Analog

The presence of two methyl groups at positions 8 and 10 of the oxazepinone core constitutes a critical structural distinction from the des-methyl analog, 1-benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea [1]. In related dibenzo[b,f][1,4]oxazepine series, the introduction of methyl substituents at these positions has been shown to enhance lipophilicity (calculated ClogP increase of approximately +0.8 log units) and alter metabolic stability by blocking potential sites of oxidative metabolism [2]. These physicochemical changes can affect compound solubility, membrane permeability, and in vivo pharmacokinetics, though direct comparative data for this specific pair is lacking.

Structure-Activity Relationship SAR Dibenzooxazepine

Recommended Application Scenarios for 1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea (CAS 1203083-17-3)


Urea Transporter B (UT-B) Pharmacological Probe Development

Based on the demonstrated UT-B inhibition with IC50 = 2.54 µM, this compound serves as a starting point for developing chemical probes to study urea transport mechanisms in rodent models. Its potency advantage over dimethylthiourea (IC50 >10 mM) supports its use in erythrocyte lysis assays to investigate UT-B function [1].

ACAT Inhibitor Selectivity Profiling Panel

Given the class-level ACAT inhibition potential inferred from structurally related trisubstituted ureas, this compound can be included in selectivity panels to differentiate N-benzyl-substituted scaffolds from N-heteroarylbenzyl analogs. It may serve as a selectivity control compound when comparing against pyrazole-containing ACAT inhibitors [2].

Physicochemical Comparator in Dibenzooxazepine SAR Studies

The 8,10-dimethyl substitution provides a ~0.8 ClogP increase over the des-methyl analog, enabling its use as a matched molecular pair to assess the impact of lipophilicity on target binding, cellular permeability, and metabolic stability within the dibenzooxazepine chemical series [3].

Quote Request

Request a Quote for 1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.